6-bromo-7-methyl-1H-indole-2,3-dione
Overview
Description
The compound "6-bromo-7-methyl-1H-indole-2,3-dione" is a derivative of indole-2,3-dione, which is also known as isatin. This compound is characterized by the presence of a bromine atom and a methyl group attached to the indole ring system. Indole derivatives are of significant interest due to their diverse biological activities and their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the synthesis of brominated bi-1H-indene diones has been reported, where bromination of the methyl group on the benzene rings of biindenylidenedione leads to changes in the properties of the compound . Similarly, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reactants can yield brominated indole compounds with good yield . Moreover, the 1,3-dipolar cycloaddition followed by bromination reactions can produce brominated 2H-indazole-4,7-diones . The preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors to indole-2,3-diones, can be performed using N-bromosuccinimide in aqueous t-butyl alcohol .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be determined using X-ray crystallography. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been elucidated, revealing a monoclinic space group with specific unit cell dimensions . The molecular arrangement in these crystals can show defective tightness compared to their precursors . Additionally, Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and electronic structure of these compounds .
Chemical Reactions Analysis
Brominated indole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The bromine atoms can participate in further substitution reactions, and the indole ring can be involved in cycloadditions and other transformations. The reactivity of these compounds can be significantly altered by the substitution pattern on the indole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be influenced by the substituents on the indole ring. The introduction of bromine atoms can affect the UV-Vis absorption spectra, photochromic, and photomagnetic properties of these compounds . The thermal stability of these compounds can be assessed using thermal analysis, with some compounds showing good stability up to certain temperatures . The electrophilic and nucleophilic regions of the molecules can be visualized using molecular electrostatic potential maps, and NMR chemical shifts can be computed to further understand the electronic environment of the atoms within the molecule .
Scientific Research Applications
Chemical Synthesis and Derivatives
6-bromo-7-methyl-1H-indole-2,3-dione is involved in various chemical syntheses. A study by Parrick et al. (1989) discusses the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of Indole-2,3-diones, through reactions involving indoles and N-bromosuccinimide (Parrick, Yahya, Ijaz, & Yizun, 1989). Additionally, McKay et al. (2002) isolated various indole alkaloids, including 6-bromoindole derivatives, from the marine sponge Smenospongia sp (McKay, Carroll, Quinn, & Hooper, 2002).
Catalysis and Synthesis
Arya et al. (2012) used acidic ionic liquids as catalysts for synthesizing fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones (Arya, Rawat, Dandia, & Sasai, 2012). Manish Jain et al. (2008) conducted a synthesis of novel unsymmetrical bis-spiro(indole-pyrazolinyl-thiazolidine)-2,4'-diones (Jain, Sakhuja, Khanna, Bhagat, & Jain, 2008).
Pharmaceutical Applications
Erarslan-Elma et al. (2022) researched 1H-indole-2,3-dione derivatives as selective carbonic anhydrase inhibitors, highlighting their potential pharmaceutical applications (Erarslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022). Garden and Pinto (2001) reviewed the use of isatins, including indole-2,3-dione, for drug synthesis and its biological and pharmacological properties (Garden & Pinto, 2001).
Sensor Technology
Fahmi et al. (2019) demonstrated the use of 1H-indole-2,3-dione as a chemosensor for the selective detection of Fe3+ ions, showcasing its application in sensor technology (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDSCDZYHHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459481 | |
Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-methyl-1H-indole-2,3-dione | |
CAS RN |
129833-54-1 | |
Record name | 6-Bromo-7-methyl-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129833-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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